molecular formula C23H19N5O2S2 B11253668 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11253668
M. Wt: 461.6 g/mol
InChI Key: CSUPTFSMYYUOKY-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of benzofuran, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving thiourea and α-haloketones.

    Coupling Reactions: The final compound is obtained by coupling the benzofuran, triazole, and thiazole intermediates through appropriate linking reactions, often involving sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide lies in its specific combination of functional groups and ring systems, which impart unique chemical and biological properties

Properties

Molecular Formula

C23H19N5O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C23H19N5O2S2/c1-14-7-9-15(10-8-14)17-12-31-22(24-17)25-20(29)13-32-23-27-26-21(28(23)2)19-11-16-5-3-4-6-18(16)30-19/h3-12H,13H2,1-2H3,(H,24,25,29)

InChI Key

CSUPTFSMYYUOKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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